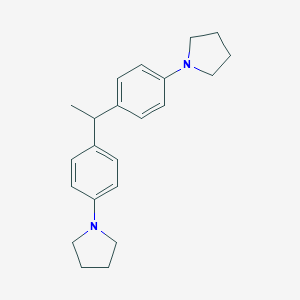

1,1-Bis(4-pyrrolidinylphenyl)ethane

カタログ番号:

B034836

CAS番号:

105443-13-8

分子量:

320.5 g/mol

InChIキー:

ISQBNUNEPCPGMS-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

1,1-Bis(4-pyrrolidinylphenyl)ethane is an organic compound featuring a central ethane backbone with two para-substituted pyrrolidinylphenyl groups. Its design resembles ligands used in metal-organic frameworks (MOFs) or asymmetric catalysis, where nitrogen donors are critical .

特性

CAS番号 |

105443-13-8 |

|---|---|

分子式 |

C22H28N2 |

分子量 |

320.5 g/mol |

IUPAC名 |

1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |

InChI |

InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |

InChIキー |

ISQBNUNEPCPGMS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |

正規SMILES |

CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |

製品の起源 |

United States |

類似化合物との比較

1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E, BPE)

- Molecular Formula : C₁₄H₁₄O₂

- Substituents : Two 4-hydroxyphenyl groups.

- Key Properties : High polarity due to hydroxyl groups, enabling participation in polymerization reactions. Thermal degradation studies show methyl scission as a key degradation pathway, yielding branched compounds .

- Applications : Used in polycarbonate and epoxy resin production .

- Contrast : Unlike the pyrrolidinyl groups in the target compound, BPE’s hydroxyl groups enhance hydrophilicity but reduce basicity.

Nitrogen-Containing Ethane Derivatives

1,2-Bis(4-pyridyl)ethane

- Molecular Formula : C₁₂H₁₂N₂

- Substituents : Two 4-pyridyl groups on a 1,2-ethane backbone.

- Key Properties : Pyridyl nitrogen atoms enable coordination with metals, making it suitable for MOFs and catalytic systems .

- Contrast : The 1,2-substitution pattern creates a linear geometry, whereas 1,1-substitution in the target compound may favor chelation or steric hindrance.

Sulfur-Containing Analogs

1,1-Bis(ethylsulfanyl)ethane

- Molecular Formula : C₆H₁₄S₂

- Substituents : Two ethylsulfanyl groups.

- Key Properties : Sulfur atoms act as nucleophiles, useful in thioether synthesis. Lower polarity compared to nitrogen analogs .

- Contrast : The target compound’s pyrrolidinyl groups offer basicity and hydrogen-bonding capacity, unlike sulfur’s nucleophilic character.

Halogenated Ethane Derivatives

DDT (1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane)

- Molecular Formula : C₁₄H₉Cl₅

- Substituents : Chlorinated phenyl and ethane groups.

- Key Properties : Environmental persistence and toxicity due to chlorine atoms. Degradation involves dechlorination pathways .

- Contrast : The target compound lacks halogen substituents, likely reducing environmental toxicity but limiting pesticidal activity.

Data Table: Comparative Analysis

Research Findings and Key Contrasts

- Degradation Pathways : BPE undergoes methyl scission under thermal stress , while DDT’s dechlorination highlights halogen substituent reactivity . The target compound’s pyrrolidinyl groups may confer greater thermal stability compared to hydroxyl or halogenated analogs.

- Coordination Chemistry: 1,2-Bis(4-pyridyl)ethane’s pyridyl groups are established in MOFs , whereas the target compound’s pyrrolidinyl nitrogens could enable novel coordination modes.

- Synthetic Utility : Palladium-catalyzed arylation of 1,1-bis(iodozincio)ethane suggests methodologies applicable to synthesizing the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。